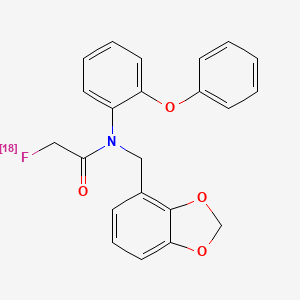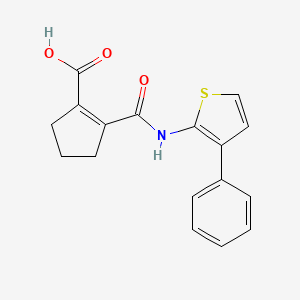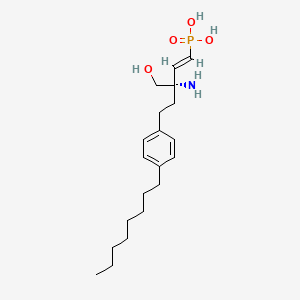
N-(1,3-benzodioxol-4-ylmethyl)-2-(18F)fluoranyl-N-(2-phenoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of PMID27607364-Compound-64 involves several steps:
Dissolution: Dissolve 5-amino-6-methyl benzimidazolone in water and hydrogen chloride.
Diazotization: Cool the solution to -5 to 3°C and diazotize using a sodium nitrite solution to prepare a diazonium salt solution.
Buffer Solution Preparation: Dissolve barbituric acid in an aqueous solution containing sodium carbonate and sodium hydroxide, then add aluminum potassium sulfate dodecahydrate and OP-10 to obtain a buffer solution.
Coupling Reaction: Cool the buffer solution to 15-25°C, then slowly add the diazonium salt solution for the coupling reaction. Heat and preserve the mixture for 1-3 hours, filter, heat again, and filter to obtain a semi-finished product.
Final Processing: Add an organic solvent to the semi-finished product, pulp, filter, wash, and dry to obtain the finished compound.
Chemical Reactions Analysis
PMID27607364-Compound-64 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Cycloaddition: This reaction involves the formation of a ring by the addition of two or more unsaturated molecules.
Scientific Research Applications
PMID27607364-Compound-64 has a wide range of scientific research applications:
Chemistry: Used as a tool to study the function of ubiquitin-specific protease 5 and its role in protein degradation.
Biology: Helps in understanding the biological processes involving ubiquitination and deubiquitination.
Medicine: Potential therapeutic applications in treating diseases related to protein aggregation, such as neurodegenerative disorders.
Industry: Used in the development of new drugs and therapeutic agents
Mechanism of Action
PMID27607364-Compound-64 exerts its effects by binding to the zinc finger ubiquitin-binding domain of ubiquitin-specific protease 5. This binding inhibits the enzyme’s ability to catalyze the cleavage of di-ubiquitin substrates, thereby preventing the degradation of ubiquitinated proteins. The molecular targets involved include the zinc finger ubiquitin-binding domain and the di-ubiquitin substrates .
Comparison with Similar Compounds
PMID27607364-Compound-64 is unique due to its high selectivity for ubiquitin-specific protease 5. Similar compounds include:
USP7-IN-1: Inhibits ubiquitin-specific protease 7.
GNE-6776: Inhibits ubiquitin-specific protease 30.
HBX 41108: Inhibits various deubiquitinases
These compounds share similar mechanisms of action but differ in their selectivity and binding affinities for different ubiquitin-specific proteases.
Properties
Molecular Formula |
C22H18FNO4 |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-4-ylmethyl)-2-(18F)fluoranyl-N-(2-phenoxyphenyl)acetamide |
InChI |
InChI=1S/C22H18FNO4/c23-13-21(25)24(14-16-7-6-12-20-22(16)27-15-26-20)18-10-4-5-11-19(18)28-17-8-2-1-3-9-17/h1-12H,13-15H2/i23-1 |
InChI Key |
JHMUPOREYLLSRB-VNRZBHCFSA-N |
Isomeric SMILES |
C1OC2=CC=CC(=C2O1)CN(C3=CC=CC=C3OC4=CC=CC=C4)C(=O)C[18F] |
Canonical SMILES |
C1OC2=CC=CC(=C2O1)CN(C3=CC=CC=C3OC4=CC=CC=C4)C(=O)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-tert-butyl-4-methyl-1,3-thiazol-2-yl)-2-methyl-2-[4-(trifluoromethyl)phenyl]sulfonylpropanamide](/img/structure/B10834883.png)
![(E)-4-[6-(2-pyrrolidin-1-ylethyl)pyridin-3-yl]but-3-enoic acid](/img/structure/B10834884.png)
![3-[[4-Cyclopropyl-5-methyl-3-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]thiophen-2-yl]carbamoyl]bicyclo[2.2.2]oct-2-ene-2-carboxylic acid](/img/structure/B10834885.png)
![1-(3,4-dihydroxyphenyl)-2-[3-(3,4-dihydroxyphenyl)-6-methoxy-1H-indol-1-yl]ethanone](/img/structure/B10834891.png)
![4-(6-Cyano-2-methyl-thieno[3,2-b]pyrrol-4-yl)-2-hydroxybenzoic acid](/img/structure/B10834894.png)

![1-[[2-Phenyl-5-(trifluoromethyl)phenyl]carbamoylamino]cyclopentane-1-carboxylic acid](/img/structure/B10834903.png)
![1,3-dimethyl-4-(1-methylpiperidin-4-yl)-6-(3-pyrrolidin-1-ylsulfonylanilino)-3H-pyrido[2,3-b]pyrazin-2-one](/img/structure/B10834914.png)
![2-(6-Aminopurin-9-yl)-5-[2-[(4-chloropyrimidin-2-yl)amino]ethylsulfanylmethyl]oxolane-3,4-diol](/img/structure/B10834915.png)
![3-[[1,3-dimethyl-4-(oxan-4-yl)-2-oxo-3H-pyrido[2,3-b]pyrazin-6-yl]amino]-N-ethylbenzenesulfonamide](/img/structure/B10834927.png)
![1,3-dimethyl-4-(oxan-4-yl)-6-[3-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]sulfonylanilino]-3H-pyrido[2,3-b]pyrazin-2-one](/img/structure/B10834933.png)


![N-[2-(2,3-dimethylphenoxy)pyridin-3-yl]-N-[[2-(2-(18F)fluoranylethoxy)-5-methoxyphenyl]methyl]acetamide](/img/structure/B10834973.png)
